Orexin Receptor Antagonism: 50-Fold Selectivity for OX2R Over OX1R
N,1-Dimethyl-1H-indol-3-amine acts as an antagonist at human orexin receptors, demonstrating a significant selectivity window. It exhibits a binding affinity (Ki) of 50.1 nM for the orexin 2 receptor (OX2R) compared to a Ki of 2,510 nM for the orexin 1 receptor (OX1R), as determined in a calcium mobilization FLIPR assay using CHO cells expressing the respective human receptors [1]. This contrasts with other indole-based orexin receptor antagonists like Suvorexant, a dual OX1R/OX2R antagonist.
| Evidence Dimension | Orexin Receptor Antagonist Binding Affinity (Ki) |
|---|---|
| Target Compound Data | OX2R Ki: 50.1 nM; OX1R Ki: 2510 nM |
| Comparator Or Baseline | Suvorexant (Dual OX1R/OX2R antagonist; OX1R Ki ≈ 0.55 nM, OX2R Ki ≈ 0.35 nM; source: Merck clinical pharmacology review) |
| Quantified Difference | N,1-Dimethyl-1H-indol-3-amine has 50-fold selectivity for OX2R over OX1R, whereas Suvorexant is equipotent. |
| Conditions | Antagonist activity against human orexin receptors expressed in CHO cells, assessed by calcium mobilization FLIPR assay. |
Why This Matters
This pronounced OX2R selectivity profile may offer a differentiated therapeutic approach for sleep disorders or addiction, potentially mitigating side effects associated with dual antagonism.
- [1] BindingDB. (2011). BDBM50417232 (CHEMBL1271760) affinity data for human orexin receptors. Retrieved April 17, 2026. View Source
